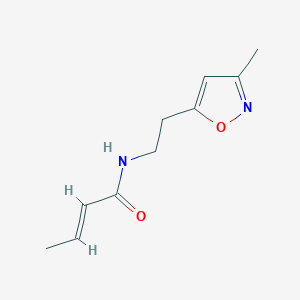
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an isoxazole moiety, which is known for its diverse biological activities. The isoxazole ring enhances the compound's interaction with biological targets, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Research has indicated that compounds containing isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds show effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for certain derivatives were found to be lower than those of standard antibiotics, highlighting the potential of these compounds in combating resistant bacterial infections .
Anticancer Properties
Several studies have reported that isoxazole derivatives can exhibit antiproliferative effects against cancer cell lines. Specifically, compounds similar to this compound have demonstrated cytotoxicity against human colon carcinoma cells (HCT116), suggesting a mechanism that may involve apoptosis induction .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides were synthesized and tested against human carbonic anhydrase isoforms, showing varying degrees of inhibition. Although some derivatives exhibited weak inhibitory potential, they could serve as lead compounds for further development .
Case Studies and Experimental Findings
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various isoxazole derivatives, revealing that some exhibited MIC values significantly lower than conventional antibiotics against Gram-positive bacteria .
- Cytotoxicity Against Cancer Cells : In vitro tests on HCT116 cells demonstrated that several isoxazoline derivatives induced apoptosis at concentrations as low as 10 µM .
Discussion
The biological activity of this compound appears promising based on its structural characteristics and the activities observed in related compounds. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical studies to establish efficacy and safety profiles.
Eigenschaften
IUPAC Name |
(E)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-10(13)11-6-5-9-7-8(2)12-14-9/h3-4,7H,5-6H2,1-2H3,(H,11,13)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBHZAEBICYRU-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCC1=CC(=NO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCC1=CC(=NO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














